1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a halogenated heterocyclic compound with the empirical formula C16H20ClIN2O4 and a molecular weight of 466.70 g/mol . This compound is notable for its complex structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, chloro, and iodo groups.
Preparation Methods
The synthesis of 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactionsThe chlorination and iodination steps are carried out under controlled conditions to ensure the correct positioning of the halogen atoms . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated pyridine ring can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate include:
- tert-Butyl 3-(3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the positioning and types of substituents on the pyridine and pyrrolidine rings. The unique combination of chloro and iodo groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGBEWJBJRVROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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